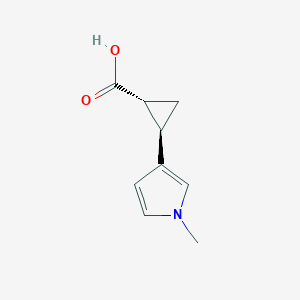
1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Conformation
- The compound has been analyzed for its crystal structure and molecular conformation. In a study, a related compound, (Z)-3α-(1,3-Dioxoisoindolin-2-yl)-17(20)-pregnene, was found to crystallize with two independent molecules in asymmetric units. This study highlighted different conformations of the cyclohexyl ring in the compound, demonstrating its structural flexibility and potential interactions in various chemical contexts (Yue Qi, Nan Qin, H. Duan, 2011).
Synthesis and Chemical Reactions
- The compound has been used in the synthesis of various derivatives, indicating its utility as an intermediate in organic synthesis. For example, a study described the condensation of 4-aminophenylacetic acid with phthalic anhydride to produce (dioxoisoindolin-2-yl)phenylacetic acid, which was then employed as a key intermediate in synthesizing other compounds with promising antimicrobial activities (A. Bedair et al., 2006).
Biological Activity
- Some studies have explored the potential biological activities of related compounds. For instance, novel σ1 antagonists designed for tumor therapy were developed using aminoethyl substituted cyclohexanes, suggesting the relevance of cyclohexane derivatives in pharmaceutical research (Nicole Kopp et al., 2020).
Crystallography and Theoretical Analysis
- Detailed crystallographic and theoretical analyses have been conducted on related compounds. This includes studies on the molecular structure, vibrational frequencies, and molecular orbitals, providing insights into the electronic and structural properties relevant for various scientific applications (Betül Yılmaz et al., 2012).
Environmental Considerations
- Research has also been conducted on environmental exposure to related compounds, like 1,2-Cyclohexane dicarboxylic acid, indicating an interest in understanding the environmental impact and biodegradation of such chemicals (MANORI J. Silva et al., 2013).
Wirkmechanismus
Mode of Action
It is known that compounds with an isoindoline nucleus and carbonyl groups at positions 1 and 3 have diverse chemical reactivity .
Biochemical Pathways
Compounds with similar structures have been found to have potential applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Action Environment
It is known that the compound is a solid powder at room temperature and should be used under well-ventilated laboratory conditions .
Eigenschaften
IUPAC Name |
4-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl cyclohexane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-23-16(21)10-6-8-11(9-7-10)17(22)24-18-14(19)12-4-2-3-5-13(12)15(18)20/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBBCBMKMSMCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2248296-99-1 |
Source


|
| Record name | 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl cyclohexane-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid](/img/structure/B2747192.png)

![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2747198.png)


![3-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2747201.png)



![2-(2-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2747207.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2747208.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea](/img/structure/B2747209.png)

